molecular formula C16H15N3OS B2689791 N-(4-isopropylphenyl)-1,2,3-benzothiadiazole-5-carboxamide CAS No. 891025-42-6

N-(4-isopropylphenyl)-1,2,3-benzothiadiazole-5-carboxamide

Cat. No. B2689791
CAS RN: 891025-42-6
M. Wt: 297.38
InChI Key: BMCIPKIEHUYXHZ-UHFFFAOYSA-N
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Description

“N-(4-isopropylphenyl)-1,2,3-benzothiadiazole-5-carboxamide” is a complex organic compound. It is composed of an isopropylphenyl group, a benzothiadiazole group, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Anticancer and Antitumor Activity

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their anticancer and antitumor properties. For instance, compounds exhibiting promising anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, were identified, with some showing comparable GI50 values to standard drugs like Adriamycin (Tiwari et al., 2017). Another study reported the discovery of dual Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines, highlighting the potential of these compounds for oncology applications (Lombardo et al., 2004).

Antibacterial Agents

Research into benzothiazole derivatives has also uncovered their potential as antibacterial agents. Novel analogs were designed and synthesized, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations (Palkar et al., 2017).

Liquid Crystalline Behavior and Photophysical Properties

Benzothiadiazole derivatives have been studied for their liquid crystalline behavior and photophysical properties, leading to the development of fluorescent calamitic liquid crystals derived from the benzothiadiazole core. These compounds displayed attractive liquid crystalline phases and yellow photoluminescence under UV light, with higher fluorescence quantum yields in solution compared to similar benzothiadiazole derivatives (da Silva et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as tyrosine hydroxylase , suggesting that this compound may also target enzymes involved in biochemical pathways.

Mode of Action

It is plausible that the compound interacts with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with enzymes such as tyrosine hydroxylase , it is possible that this compound could influence pathways related to neurotransmitter synthesis or other cellular processes.

Result of Action

Based on its potential interaction with enzymes such as tyrosine hydroxylase , it is plausible that this compound could influence cellular processes related to neurotransmitter synthesis or other biochemical pathways.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-10(2)11-3-6-13(7-4-11)17-16(20)12-5-8-15-14(9-12)18-19-21-15/h3-10H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCIPKIEHUYXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301321034
Record name N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

891025-42-6
Record name N-(4-propan-2-ylphenyl)-1,2,3-benzothiadiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301321034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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